molecular formula C17H15ClF3N B12067393 N-Benzyl-1-(4-chloro-3-(trifluoromethyl)phenyl)cyclopropanamine

N-Benzyl-1-(4-chloro-3-(trifluoromethyl)phenyl)cyclopropanamine

Cat. No.: B12067393
M. Wt: 325.8 g/mol
InChI Key: AOYMDZMEQNVXKB-UHFFFAOYSA-N
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Description

N-Benzyl-1-(4-chloro-3-(trifluoromethyl)phenyl)cyclopropanamine is an organic compound that features a cyclopropane ring substituted with a benzyl group and a phenyl ring bearing chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-(4-chloro-3-(trifluoromethyl)phenyl)cyclopropanamine typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the benzyl and phenyl substituents. One common method involves the cyclopropanation of a suitable alkene precursor using a reagent such as diazomethane or a metal carbene complex. The resulting cyclopropane intermediate is then subjected to further functionalization to introduce the benzyl and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(4-chloro-3-(trifluoromethyl)phenyl)cyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst or using hydride donors like sodium borohydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with a metal catalyst, sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Benzyl-1-(4-chloro-3-(trifluoromethyl)phenyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(4-chloro-3-(trifluoromethyl)phenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group and benzylamine structure.

    1-Chloro-4-(trifluoromethyl)benzene: Contains the chloro and trifluoromethyl groups on a benzene ring.

Uniqueness

N-Benzyl-1-(4-chloro-3-(trifluoromethyl)phenyl)cyclopropanamine is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific research applications.

Properties

Molecular Formula

C17H15ClF3N

Molecular Weight

325.8 g/mol

IUPAC Name

N-benzyl-1-[4-chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C17H15ClF3N/c18-15-7-6-13(10-14(15)17(19,20)21)16(8-9-16)22-11-12-4-2-1-3-5-12/h1-7,10,22H,8-9,11H2

InChI Key

AOYMDZMEQNVXKB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)NCC3=CC=CC=C3

Origin of Product

United States

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